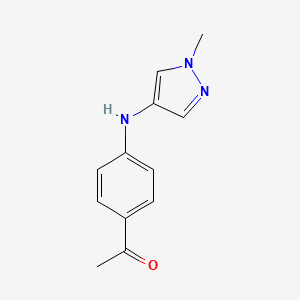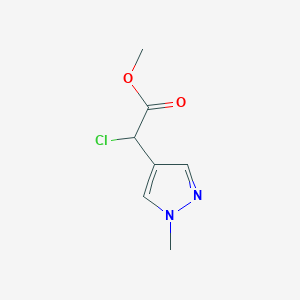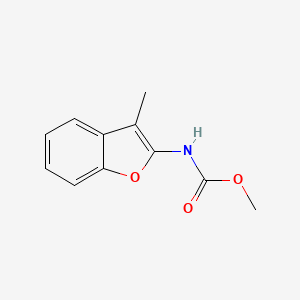
(R)-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with cyano and hydroxy groups, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl ®-2-(®-cyano(hydroxy)methyl)azetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrole derivatives.
科学的研究の応用
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which ®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano and hydroxy groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.
類似化合物との比較
Similar Compounds
- tert-butyl ®-2-(®-cyano(hydroxy)methyl)azetidine-1-carboxylate
- 2-Methyl-2-propanyl (2S,4S)-2-[®-cyano(hydroxy)methyl]-4-fluoro-1-pyrrolidinecarboxylate
Uniqueness
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
4-[(R)-cyano(hydroxy)methyl]-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H7N3O/c1-11-5-6(8(12)4-10)2-7(11)3-9/h2,5,8,12H,1H3/t8-/m0/s1 |
InChIキー |
SLCVLFPDTFKOIJ-QMMMGPOBSA-N |
異性体SMILES |
CN1C=C(C=C1C#N)[C@H](C#N)O |
正規SMILES |
CN1C=C(C=C1C#N)C(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)





